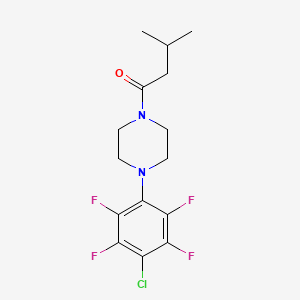![molecular formula C24H31N3O2 B5400946 2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B5400946.png)
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide, commonly known as BMS-512148, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a molecular weight of 462.64 g/mol.
Mécanisme D'action
The mechanism of action of BMS-512148 involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, BMS-512148 increases the levels of cAMP and cGMP, which leads to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
BMS-512148 has been shown to have various biochemical and physiological effects, including improved cognitive function, reduced inflammation, and anti-tumor activity. Studies have shown that BMS-512148 improves cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters. Additionally, BMS-512148 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Finally, BMS-512148 has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMS-512148 in lab experiments is its high potency and selectivity for PDE10A. Additionally, BMS-512148 has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of BMS-512148 is its low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving BMS-512148. One area of interest is the potential use of BMS-512148 in the treatment of neurological disorders such as schizophrenia and Huntington's disease. Additionally, further research is needed to investigate the potential use of BMS-512148 in combination with other anti-cancer therapies. Finally, there is a need for the development of more potent and selective PDE10A inhibitors, which could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of BMS-512148 involves a multi-step process that includes the reaction of 4-biphenylmethylamine with 2-chloroacetyl chloride to form the intermediate, which is then reacted with N-(3-methylbutyl) piperazine and hydrolyzed to obtain the final product.
Applications De Recherche Scientifique
BMS-512148 has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neurological disorders. Studies have shown that BMS-512148 has potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, BMS-512148 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-methylbutyl)-2-[3-oxo-1-[(4-phenylphenyl)methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18(2)12-13-25-23(28)16-22-24(29)26-14-15-27(22)17-19-8-10-21(11-9-19)20-6-4-3-5-7-20/h3-11,18,22H,12-17H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAVBIBKRDFGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropylmethyl)-1-[(3,4-dimethylphenoxy)acetyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5400870.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5400875.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine](/img/structure/B5400890.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5400895.png)
![4-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5400903.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5400911.png)
![1-{[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5400912.png)


![N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5400928.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400929.png)
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5400939.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)